3-n-Pentoxyphenethyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

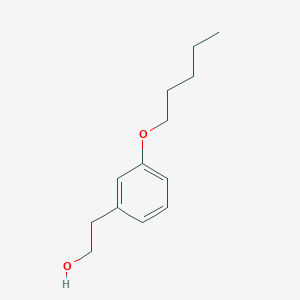

3-n-Pentoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2 It is a type of phenethyl alcohol where the phenyl ring is substituted with a pentoxy group at the third position

Synthetic Routes and Reaction Conditions:

Hydrolysis of Halides: One common method for preparing alcohols, including this compound, is through the hydrolysis of alkyl halides.

Grignard Synthesis: Another method involves the reaction of Grignard reagents with suitable carbonyl compounds.

Industrial Production Methods:

Hydration of Alkenes: Industrially, alcohols can be produced by the direct hydration of alkenes in the presence of a catalyst.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: Aldehydes, ketones

Reduction: Various alcohol derivatives

Substitution: Halides, other substituted compounds

Applications De Recherche Scientifique

3-n-Pentoxyphenethyl alcohol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-n-Pentoxyphenethyl alcohol involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Phenethyl Alcohol: Similar in structure but lacks the pentoxy group.

Benzyl Alcohol: Another related compound with a benzyl group instead of a phenethyl group.

Pentoxybenzene: Similar but without the hydroxyl group.

Uniqueness:

Structural Differences: The presence of the pentoxy group at the third position of the phenethyl ring makes 3-n-Pentoxyphenethyl alcohol unique compared to its analogs.

Chemical Properties: These structural differences result in distinct chemical properties and reactivity, making it valuable for specific applications.

Activité Biologique

3-n-Pentoxyphenethyl alcohol is an organic compound characterized by its unique structure, which includes a phenethyl alcohol core with a pentoxy group at the third position. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry, fragrance production, and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

- Molecular Formula: C13H20O2

- Molecular Weight: 208.30 g/mol

- Structure: The compound features a phenethyl backbone with a pentoxy substituent, influencing its solubility and interaction with biological systems.

This compound interacts with various molecular targets, potentially modulating several biological pathways. Its mechanism of action may involve:

- Receptor Interaction: It may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation: The compound could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

- Antioxidant Activity: There is evidence suggesting that phenethyl alcohol derivatives may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit growth.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Gram-positive Bacteria | 15-20 | |

| Gram-negative Bacteria | 10-15 | |

| Fungi | 12-18 |

Toxicological Profile

The safety assessment of related phenethyl alcohol compounds provides insights into the potential toxicity of this compound. Studies have shown:

- Acute Toxicity: In animal studies, the acute oral LD50 for phenethyl alcohol and its derivatives ranges from 1.79 g/kg to 3.1 g/kg .

- Irritation Potential: Concentrations above 1% have been noted to irritate the eyes in rabbits, while human studies indicate it is generally non-irritating at lower concentrations .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenethyl alcohol derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as a preservative in cosmetic formulations.

Safety Assessment Report

A comprehensive safety assessment was conducted on phenethyl alcohol derivatives. The study found that while some irritation was observed in animal models, human studies indicated a lack of sensitization or severe irritation at typical exposure levels . This highlights the need for further investigation into the safety profile of this compound specifically.

Medicinal Chemistry

Due to its biological activity, this compound is being explored for potential therapeutic applications, particularly in drug development aimed at treating infections or oxidative stress-related diseases.

Fragrance Industry

The compound's pleasant aroma makes it suitable for use in perfumes and flavoring agents. Its stability and antimicrobial properties enhance its desirability in cosmetic formulations.

Propriétés

IUPAC Name |

2-(3-pentoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-10-15-13-7-5-6-12(11-13)8-9-14/h5-7,11,14H,2-4,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJPKPGLXFGRPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.